molecular formula C6H9N3OS B15257368 2-Amino-N-ethyl-1,3-thiazole-5-carboxamide

2-Amino-N-ethyl-1,3-thiazole-5-carboxamide

Cat. No.: B15257368
M. Wt: 171.22 g/mol
InChI Key: XXDOSNXSYZXDNG-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-1,3-thiazole-5-carboxamide typically involves the reaction of ethylamine with a thiazole derivative. One common method includes the reaction of 2-aminothiazole with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the output and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-Amino-N-ethyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-ethyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

2-amino-N-ethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C6H9N3OS/c1-2-8-5(10)4-3-9-6(7)11-4/h3H,2H2,1H3,(H2,7,9)(H,8,10)

InChI Key

XXDOSNXSYZXDNG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN=C(S1)N

Origin of Product

United States

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